molecular formula C17H12BrN5O B2506686 6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-70-6

6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2506686
CAS RN: 863018-70-6
M. Wt: 382.221
InChI Key: ORBAWGUFDQIDNW-UHFFFAOYSA-N
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Description

The compound “6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their antiproliferative activity against several cancer cell lines .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the design and creation of a hydrazone moiety . A series of these derivatives were synthesized and evaluated for their antiproliferative activity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its antiproliferative activity. For instance, it has been found that this compound can induce apoptosis in cancer cells, possibly through the mitochondrial pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point can be determined using thermal analysis, while its solubility can be assessed using solubility tests .

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

This compound has been investigated for its antiproliferative properties against various cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Notably, compound 43 exhibited potent antiproliferative activity with good selectivity between cancer and normal cells. Its IC50 values were 0.85 μM against MGC-803 (a gastric cancer cell line) and 56.17 μM against GES-1 (a normal gastric epithelial cell line). Mechanistic studies suggested that compound 43 induced apoptosis in MGC-803 cells via the mitochondrial pathway, affecting mitochondrial membrane potential and regulating key apoptotic proteins.

Inhibition of GCN2 Kinase

Triazolo[4,5-d]pyrimidine derivatives have also been explored as inhibitors of GCN2 kinase. Although specific data for this compound are not readily available, related derivatives may exhibit inhibitory effects on GCN2, a key regulator of cellular stress responses .

Future Directions

The future research directions for this compound could involve further exploration of its antiproliferative activity and mechanism of action. Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBAWGUFDQIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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